4-Amino-3-(3-methoxyphenyl)butanoic acid
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Overview
Description
4-Amino-3-(3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methoxyphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3-methoxyphenyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Amino-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as a chemical chaperone, helping to stabilize proteins and prevent their aggregation. This is particularly relevant in the context of neurodegenerative diseases, where protein misfolding and aggregation are common pathological features .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Known for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
3-Phenylpropanoic acid: Another compound with protective effects against protein aggregation.
Uniqueness
4-Amino-3-(3-methoxyphenyl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and amino group contribute to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-amino-3-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
ZORMUICXNCBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)CN |
Origin of Product |
United States |
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